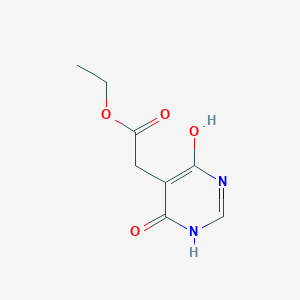

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-6(11)3-5-7(12)9-4-10-8(5)13/h4H,2-3H2,1H3,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFWVKQYNKXWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727054 | |

| Record name | Ethyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095822-20-0 | |

| Record name | Ethyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate typically involves the reaction of ethyl acetoacetate with 4,6-dihydroxypyrimidine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

Urease Inhibition

One of the primary applications of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is in the development of urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various pathogenic processes, particularly in infections caused by Helicobacter pylori and other urease-producing bacteria. Compounds with similar structures have demonstrated significant urease inhibition, making them promising candidates for treating gastrointestinal disorders associated with these infections .

Antioxidant Properties

The compound also exhibits antioxidant properties due to the presence of hydroxyl groups. These properties can provide protective effects against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that derivatives of 4,6-dihydroxypyrimidine can scavenge free radicals, thus contributing to their potential therapeutic applications.

Synthetic Applications

This compound can undergo various chemical transformations that make it valuable in organic synthesis. It can participate in:

- Condensation Reactions : The compound can react with acetic anhydride or other acylating agents to yield acetylated derivatives.

- Nucleophilic Substitutions : The hydroxyl groups can be converted into better leaving groups (e.g., halides or tosylates), facilitating further synthetic modifications.

Research has focused on the interaction of this compound with biological targets through molecular docking studies. These studies reveal favorable interactions between the compound and active sites of target enzymes like urease. Such insights are crucial for understanding the mechanism of action and guiding further modifications to enhance biological activity .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate | Lacks the second hydroxyl group | May exhibit different biological activities |

| 4-Amino-2-hydroxypyrimidine | Contains amino group instead of ester | Known for its antibacterial properties |

| 5-Fluoro-2-amino-4,6-dihydroxypyrimidine | Fluorinated derivative | Enhanced potency against certain bacterial strains |

| 4,6-Dichloropyrimidine derivatives | Contains chlorine substituents | Often shows increased reactivity in chemical synthesis |

Mechanism of Action

The mechanism of action of Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations

Substituent Effects on Solubility and Lipophilicity: Hydroxyl groups (e.g., 4,6-dihydroxy in the parent compound) enhance hydrophilicity, favoring aqueous solubility but limiting membrane permeability. Chlorine substituents (e.g., 4-chloro or 4,6-dichloro derivatives) introduce electronegativity, which may enhance binding to hydrophobic pockets in enzymes or receptors but could also elevate toxicity risks .

Functional Group Contributions: The amino group in Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate introduces additional hydrogen-bonding capability, which is critical for interactions with biological targets like DNA or enzymes .

Ester Group Variations :

Pharmacological Relevance

For example:

- Antimicrobial Activity: Hydroxyl and amino groups (as in 4,6-dihydroxy or 2-amino analogs) may enhance interactions with bacterial enzymes or DNA gyrase .

- Anticancer Potential: Chlorinated derivatives (e.g., 4,6-dichloro analogs) could interfere with nucleotide synthesis pathways in cancer cells .

Biological Activity

Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a pyrimidine derivative noted for its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula . The compound features hydroxyl groups at positions 4 and 6 of the pyrimidine ring, which are crucial for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound and its derivatives have been extensively studied. Key areas of research include:

- Antibacterial Activity : Compounds with similar structures have been shown to inhibit urease, an enzyme linked to infections caused by Helicobacter pylori and other urease-producing bacteria. This inhibition is significant for developing treatments against these pathogens.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain derivatives demonstrated IC50 values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

- Antioxidant Activity : The hydroxyl groups contribute to antioxidant properties, providing protective effects against oxidative stress.

The mechanism of action involves the interaction of this compound with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or bacterial metabolism, leading to its observed biological effects. Molecular docking studies have suggested favorable interactions between this compound and target enzymes such as urease.

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Inhibition of urease | |

| Anti-inflammatory | COX-1 IC50: 19.45 μM | |

| COX-2 IC50: 31.4 μM | ||

| Antioxidant | Significant protective effects |

Case Studies

- Urease Inhibition : A study evaluating various pyrimidine derivatives found that this compound significantly inhibited urease activity, making it a candidate for treating H. pylori infections.

- COX Enzyme Inhibition : In vitro assays demonstrated that derivatives exhibited significant inhibition of COX enzymes, with some compounds showing comparable potency to established anti-inflammatory drugs like celecoxib .

Synthesis Methods

The synthesis of this compound typically involves the condensation of malonic acid derivatives with guanidine under basic conditions. Modified Vilsmeier–Haack reactions can also introduce substituents at the pyrimidine ring.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, and how can purity be optimized?

- Methodology :

- Cyclocondensation : React ethyl acetoacetate with urea or thiourea derivatives under acidic or basic conditions to form the pyrimidine ring. Adjust stoichiometry and temperature (e.g., 80–100°C) to minimize side products.

- Esterification : Introduce the ethyl acetate moiety via nucleophilic substitution or coupling reactions. Use anhydrous solvents (e.g., ethanol, DMF) and catalysts like DCC (dicyclohexylcarbodiimide) to enhance yield.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze and NMR spectra to confirm the pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons) and ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH).

- IR : Identify hydroxyl (3200–3500 cm) and carbonyl (1700–1750 cm) stretches.

- X-ray crystallography : Use SHELX software (SHELXT for space-group determination, SHELXL for refinement) to resolve hydrogen-bonding networks and molecular packing. For example, monoclinic systems (e.g., P2/c) with intermolecular O–H···N bonds are common in pyrimidine derivatives .

Q. How do the hydroxyl groups on the pyrimidine ring influence solubility and reactivity?

- Methodology :

- Solubility : Test solubility in polar solvents (water, DMSO) and non-polar solvents (chloroform). Hydroxyl groups enhance aqueous solubility but may require pH adjustment (e.g., buffered solutions at pH 6–8) to prevent aggregation.

- Reactivity : Perform nucleophilic substitution at the 4- and 6-positions using alkyl halides or acyl chlorides. Protect hydroxyl groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers during synthetic steps .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and interactions with biological targets?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (λ ~260–280 nm for pyrimidines).

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). Prioritize hydrogen bonds between hydroxyl groups and active-site residues (e.g., Asp27, Ser49) .

Q. What experimental strategies resolve contradictions between spectral data and crystallographic results?

- Methodology :

- Cross-Validation : Reconcile NMR-derived bond angles with X-ray torsion angles. For example, discrepancies in dihedral angles may arise from dynamic effects in solution (e.g., rotational barriers).

- High-Resolution Techniques : Use synchrotron XRD to resolve ambiguous electron density maps. Refine hydrogen positions with SHELXL’s AFIX constraints .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Derivatization : Synthesize analogs by modifying the ester group (e.g., methyl, propyl esters) or pyrimidine substituents (e.g., fluorine at position 2).

- Biological Assays : Test antifungal/antibacterial activity via microdilution (MIC values against Candida albicans or E. coli). Correlate hydroxyl group positioning with IC values using regression models .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.